![molecular formula C₉H₁₄OS B1141866 2-Norbornanethiol, acetate CAS No. 90611-37-3](/img/structure/B1141866.png)
2-Norbornanethiol, acetate
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Description
2-Norbornanethiol, acetate is a chemical compound with the molecular formula C9H14OS . It is also known by other names such as S-Bicyclo[2.2.1]heptan-2-yl ethanethioate and 1-{bicyclo[2.2.1]heptan-2-ylsulfanyl}ethan-1-one .
Synthesis Analysis
While specific synthesis methods for 2-Norbornanethiol, acetate were not found, it’s worth noting that SN2 reactions are fundamental in organic chemistry and are often used in the synthesis of similar compounds .Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, and 1 thioester (aliphatic) .Physical And Chemical Properties Analysis
2-Norbornanethiol, acetate has a molecular weight of 170.27 g/mol . It has 2 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 42.4 Ų . The exact mass and monoisotopic mass are both 170.07653624 g/mol .Scientific Research Applications
Catalysis in Organic Synthesis
The compound can be used in the field of organic synthesis, particularly in palladium/norbornene-catalyzed C–H activation . The reaction mechanism, ligand and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation are theoretically elucidated by DFT computation .
Biomass Processing
Acetate-based ionic liquids (AcILs), which include 2-Norbornanethiol, acetate, have been used in the field of biomass processing . They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
Organic Synthesis
AcILs also play a role in organic synthesis . They can function as catalysts and reaction mediums in clean organic synthesis .
Separation Processes
In separation processes, AcILs have shown promising results . Their unique properties make them suitable for this application .
Electrochemistry
AcILs have been used in the field of electrochemistry . For instance, they can be used as electrolytes for zinc batteries, supercapacitors, and electrodeposition .
Energy and Petrochemical Fields
AcILs have found applications in energy and petrochemical fields . Their unique characteristics make them important candidates for a range of applications in these fields .
properties
IUPAC Name |
S-(2-bicyclo[2.2.1]heptanyl) ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEZPHRQPYDGQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920279 |
Source
|
Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Norbornanethiol, acetate | |
CAS RN |
24584-23-4, 90611-37-3 |
Source
|
Record name | 2-Norbornanethiol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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